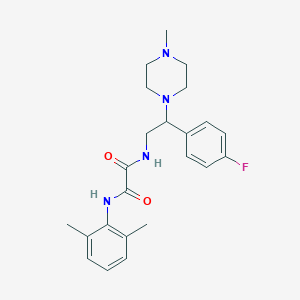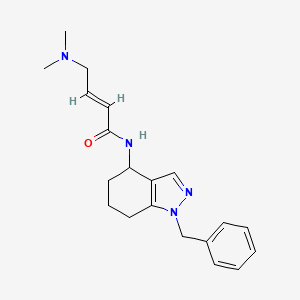
(E)-N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-4-(dimethylamino)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-4-(dimethylamino)but-2-enamide, also known as BTE, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. BTE has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1), which are involved in epigenetic regulation.
Mécanisme D'action
(E)-N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-4-(dimethylamino)but-2-enamide inhibits the activity of HDACs and LSD1 by binding to their active sites and blocking their enzymatic activity. HDACs are involved in the deacetylation of histones, which leads to the repression of gene expression. LSD1 is involved in the demethylation of lysine residues on histones, which also leads to the repression of gene expression. By inhibiting the activity of these enzymes, this compound leads to the induction of apoptosis in cancer cells and the inhibition of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the neuroprotection of neurons. This compound has also been shown to have an effect on the expression of certain genes, leading to changes in cellular processes such as cell cycle regulation and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-4-(dimethylamino)but-2-enamide in lab experiments is its specificity for HDACs and LSD1, which allows for targeted inhibition of these enzymes. This compound also has a relatively low toxicity profile, making it a safer alternative to other HDAC inhibitors. However, one limitation of using this compound in lab experiments is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on (E)-N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-4-(dimethylamino)but-2-enamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of new therapeutic applications. In addition, the combination of this compound with other drugs or therapies may lead to synergistic effects and improved therapeutic outcomes. Overall, the potential therapeutic applications of this compound make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of (E)-N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-4-(dimethylamino)but-2-enamide involves a series of chemical reactions, starting with the reaction of 1-benzyl-4,5,6,7-tetrahydroindazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The resulting intermediate is then reacted with 4-dimethylaminobutyryl chloride to yield this compound. The synthesis method of this compound has been described in detail in several research articles, and the purity and yield of the compound can be optimized through various modifications.
Applications De Recherche Scientifique
(E)-N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-4-(dimethylamino)but-2-enamide has been shown to have potential therapeutic applications in several areas of research. One of the most promising areas is cancer research, where this compound has been shown to inhibit the activity of HDACs and LSD1, leading to the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
(E)-N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-23(2)13-7-12-20(25)22-18-10-6-11-19-17(18)14-21-24(19)15-16-8-4-3-5-9-16/h3-5,7-9,12,14,18H,6,10-11,13,15H2,1-2H3,(H,22,25)/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLHVZSQWRXREF-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCCC2=C1C=NN2CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCCC2=C1C=NN2CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
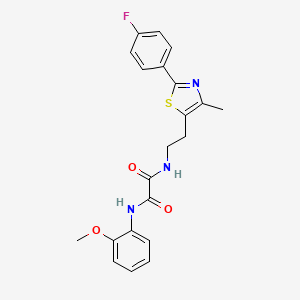
![Ethyl 5,5,7,7-tetramethyl-2-[[3-(trifluoromethyl)benzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2362605.png)
![3-pentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2362607.png)
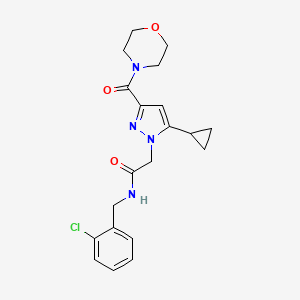
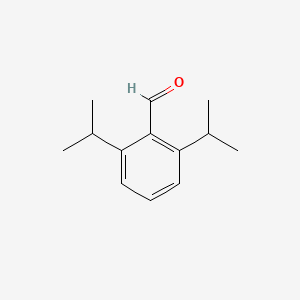
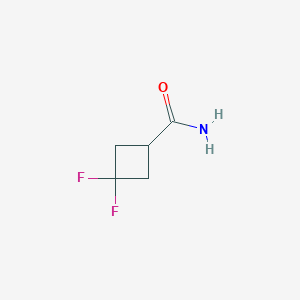
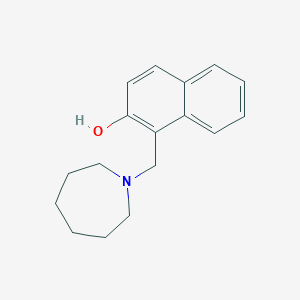
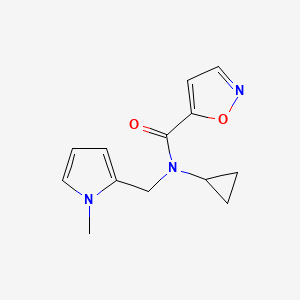
![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2362616.png)

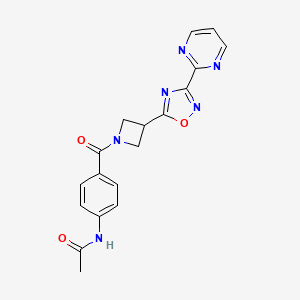
![N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2362623.png)
![N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea](/img/structure/B2362624.png)
